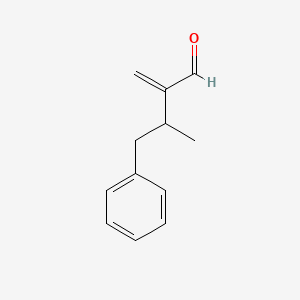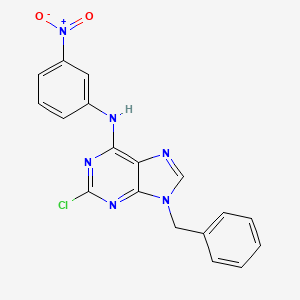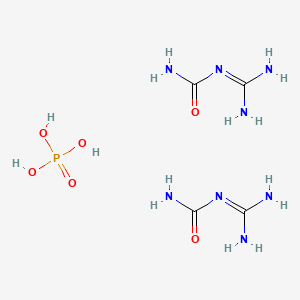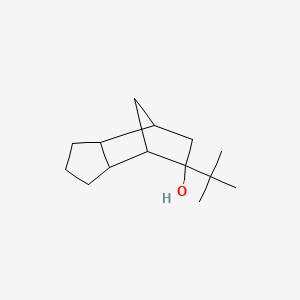
Cerium tetrabenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium tetrabenzoate is a coordination compound formed by the combination of cerium ions and benzoate ligands. Cerium, a rare earth element, is known for its unique redox properties, which make its compounds valuable in various applications. The benzoate ligands in this compound provide stability and facilitate its use in different chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium tetrabenzoate can be synthesized through the reaction of cerium salts, such as cerium nitrate or cerium chloride, with benzoic acid in an aqueous or organic solvent. The reaction typically involves the following steps:
- Dissolution of cerium salt in water or an organic solvent.
- Addition of benzoic acid to the solution.
- Stirring the mixture at a controlled temperature (usually around 60-80°C) for several hours.
- Precipitation of this compound by adjusting the pH or by evaporating the solvent.
- Filtration and drying of the precipitate to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactors and more controlled conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and filtration can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Cerium tetrabenzoate undergoes various chemical reactions, including:
Oxidation: Cerium in this compound can exist in multiple oxidation states, allowing it to participate in redox reactions. For example, it can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: this compound can be reduced to cerium(III) compounds using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The benzoate ligands in this compound can be substituted by other ligands, such as phosphates or sulfates, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions may involve reagents like sodium phosphate or ammonium sulfate.
Major Products Formed:
Oxidation: Cerium(IV) oxide or cerium(IV) sulfate.
Reduction: Cerium(III) chloride or cerium(III) nitrate.
Substitution: Cerium phosphate or cerium sulfate.
Wissenschaftliche Forschungsanwendungen
Cerium tetrabenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.
Industry: Utilized in the production of advanced materials, such as ceramics and coatings, due to its unique redox properties.
Wirkmechanismus
The mechanism of action of cerium tetrabenzoate is primarily based on its redox properties. Cerium can switch between different oxidation states, allowing it to participate in electron transfer reactions. This redox activity enables this compound to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The benzoate ligands provide stability and facilitate the interaction of cerium with target molecules.
Vergleich Mit ähnlichen Verbindungen
Cerium Nitrate: Another cerium compound with similar redox properties but different ligands.
Cerium Oxide: Known for its catalytic and antioxidant properties, widely used in various applications.
Cerium Chloride: Used in organic synthesis and as a precursor for other cerium compounds.
Uniqueness of Cerium Tetrabenzoate: this compound is unique due to the presence of benzoate ligands, which provide specific stability and reactivity characteristics. The combination of cerium’s redox properties with the stability of benzoate ligands makes this compound a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
94232-59-4 |
|---|---|
Molekularformel |
C28H20CeO8 |
Molekulargewicht |
624.6 g/mol |
IUPAC-Name |
cerium(4+);tetrabenzoate |
InChI |
InChI=1S/4C7H6O2.Ce/c4*8-7(9)6-4-2-1-3-5-6;/h4*1-5H,(H,8,9);/q;;;;+4/p-4 |
InChI-Schlüssel |
PVPBFPZKTZTMQW-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ce+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)



